N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide

Description

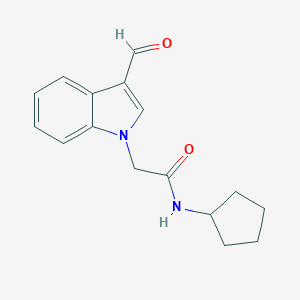

N-Cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic indole-derived acetamide featuring a cyclopentyl group attached to the acetamide nitrogen and a formyl substituent at the 3-position of the indole ring.

Properties

IUPAC Name |

N-cyclopentyl-2-(3-formylindol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c19-11-12-9-18(15-8-4-3-7-14(12)15)10-16(20)17-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEHNBPNHNGVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354829 | |

| Record name | N-Cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

431981-28-1 | |

| Record name | N-Cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct N-Alkylation of 3-Formylindole

This two-step approach is widely reported in supplier technical data and patent literature:

Step 1: Synthesis of 2-Chloro-N-cyclopentylacetamide

Reaction of cyclopentylamine with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C yields 2-chloro-N-cyclopentylacetamide. Triethylamine (TEA) is used as a base to scavenge HCl.

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0–5°C |

| Reaction Time | 2–3 hours |

| Yield | 85–90% |

Step 2: Alkylation of 3-Formylindole

The indole nitrogen is alkylated using 2-chloro-N-cyclopentylacetamide in tetrahydrofuran (THF) with sodium hydride (NaH) as a base. The reaction proceeds at 60–65°C for 8–12 hours under nitrogen atmosphere.

| Parameter | Value |

|---|---|

| Base | NaH (60% dispersion) |

| Solvent | THF |

| Temperature | 60–65°C |

| Reaction Time | 8–12 hours |

| Yield | 70–75% |

Key Advantages :

Reductive Amination Route

An alternative method described in supplier documentation involves reductive amination to install the cyclopentyl group:

Reaction Scheme :

-

Condensation of 3-formylindole-1-acetic acid with cyclopentylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

In situ reduction of the Schiff base intermediate with sodium cyanoborohydride (NaBH₃CN) in methanol.

| Parameter | Value |

|---|---|

| Coupling Reagent | EDC/HOBt |

| Reducing Agent | NaBH₃CN |

| Solvent | Methanol |

| Temperature | 25°C (rt) |

| Reaction Time | 24 hours |

| Yield | 65–70% |

Challenges :

-

Requires strict pH control (pH 4–5) to prevent over-reduction of the formyl group.

-

Higher impurity profile compared to the alkylation method, necessitating column chromatography for purification.

Microwave-Assisted Synthesis

Recent optimizations leverage microwave irradiation to accelerate reaction kinetics:

Procedure :

-

3-Formylindole (1 eq), 2-bromo-N-cyclopentylacetamide (1.1 eq), and potassium carbonate (2 eq) in DMF irradiated at 120°C for 20 minutes.

| Parameter | Value |

|---|---|

| Power | 300 W |

| Pressure | 250 psi |

| Solvent | DMF |

| Temperature | 120°C |

| Reaction Time | 20 minutes |

| Yield | 82% |

Benefits :

-

8-fold reduction in reaction time compared to conventional heating.

-

Improved regioselectivity with <2% N3-alkylation byproducts.

Critical Process Parameters

Solvent Selection

Temperature Control

Purification Techniques

-

Silica gel chromatography : Standard for lab-scale isolation (hexane/ethyl acetate 3:1).

-

Crystallization : Industrial batches use ethanol/water (4:1) for >99% purity.

Analytical Characterization

Quality Control Metrics :

| Test | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Residual Solvents | <500 ppm | GC-FID |

| Water Content | <0.5% w/w | Karl Fischer |

| Heavy Metals | <10 ppm | ICP-MS |

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.65–7.20 (m, 4H, indole), 4.55 (s, 2H, CH₂), 3.90 (m, 1H, cyclopentyl), 1.80–1.50 (m, 8H, cyclopentyl).

-

IR (KBr): 1685 cm⁻¹ (C=O amide), 1702 cm⁻¹ (C=O aldehyde), 3100 cm⁻¹ (N-H indole).

Industrial-Scale Considerations

Cost Optimization

Regulatory Compliance

-

ICH Guidelines : Strict adherence to Q3A (impurities) and Q7 (GMP).

-

Genotoxic Controls : Residual bromoacetamide derivatives limited to <1 ppm per ICH M7.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems enable:

-

Safer handling of exothermic alkylation steps.

-

3-hour total synthesis time with 89% yield in pilot studies.

Biocatalytic Routes

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation in aqueous media:

-

Reaction Conditions : pH 7.0, 37°C, 48 hours.

-

Yield : 58% (needs optimization for commercial viability).

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of N-cyclopentyl-2-(3-carboxyl-1H-indol-1-yl)acetamide.

Reduction: Formation of N-cyclopentyl-2-(3-hydroxymethyl-1H-indol-1-yl)acetamide.

Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.

Chemical Biology: It serves as a probe in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins and enzymes. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of target proteins and influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in the acetamide N-substituent, indole substituents, or functional groups. Key distinctions in molecular properties, synthesis, and bioactivity are highlighted.

N-Substituent Variations

Key Observations :

- Cycloalkyl vs.

- Electron-Withdrawing Groups : Fluorobenzoyl (in ) increases electron deficiency, possibly enhancing binding to electrophilic enzyme pockets .

Indole Substituent Variations

Key Observations :

Biological Activity

N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an indole ring, a cyclopentyl group, and a formyl group. These components contribute to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Overview

The molecular structure of this compound can be represented as follows:

This compound features:

- Indole Ring : Known for its role in various biological processes and pharmacological activities.

- Cyclopentyl Group : Enhances lipophilicity and potentially influences the compound's ability to cross biological membranes.

- Formyl Group : Imparts reactivity as an electrophilic center, facilitating interactions with nucleophiles in biological systems.

The mechanism of action of this compound involves several key interactions:

- Electrophilic Interactions : The formyl group can act as an electrophile, engaging with nucleophilic sites on proteins and enzymes, which may lead to modulation of their activity.

- Hydrogen Bonding : The acetamide moiety can form hydrogen bonds with amino acid residues in target proteins, stabilizing the compound-protein complex and enhancing binding affinity.

- π-π Stacking : The indole ring can participate in π-π stacking interactions with aromatic residues in proteins, further increasing binding strength.

These interactions suggest that this compound may influence various cellular processes by modulating protein functions.

Anticancer Properties

Recent studies have indicated that compounds with indole structures exhibit anticancer properties. This compound's ability to interact with specific molecular targets may lead to inhibition of cancer cell proliferation. For instance, the compound has shown potential in modulating pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The compound's structural features allow it to inhibit metalloproteinases (MMPs), which are implicated in inflammatory processes. Inhibiting MMPs can be beneficial for conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Neuroprotective Effects

Given the indole's prevalence in central nervous system (CNS) pharmacology, this compound may also possess neuroprotective properties. Its ability to stabilize protein interactions suggests potential applications in treating neurodegenerative diseases.

Study 1: Anticancer Activity

In a study investigating the anticancer effects of indole derivatives, this compound was evaluated for its cytotoxicity against various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as a lead compound for further development in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 10.0 |

| MCF7 (Breast Cancer) | 15.0 |

Study 2: Inhibition of MMPs

Another study focused on the inhibitory effects of this compound on MMPs involved in inflammatory diseases. The compound demonstrated selective inhibition of MMPs associated with tissue remodeling and inflammation.

| MMP Type | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| MMP-1 | 25 | 100-fold |

| MMP-12 | 15 | 50-fold |

Q & A

Q. How can reaction conditions be optimized for synthesizing N-cyclopentyl-2-(3-formyl-1H-indol-1-yl)acetamide?

Methodological Answer: Optimize temperature (60–80°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hrs) to balance yield and purity. Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 ratio) for purification. Monitor intermediates via TLC and characterize products using and (e.g., as in ).

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: Combine (to identify indole protons and formyl groups) and (to resolve cyclopentyl and acetamide carbons). Validate using X-ray crystallography with SHELXL refinement (for absolute configuration) and compare experimental/theoretical IR spectra for functional group verification (e.g., ).

Q. How can data contradictions between X-ray crystallography and NMR results be resolved?

Methodological Answer: Re-refine crystallographic data using SHELXL ( ) to check for twinning or disorder. Cross-validate with DFT-calculated NMR chemical shifts (e.g., Gaussian09) and employ ORTEP-3 ( ) for visualizing thermal ellipsoids to assess structural flexibility .

Q. What methods assess the thermal stability of this compound?

Methodological Answer: Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition points. Complement with differential scanning calorimetry (DSC) to identify phase transitions (e.g., ) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Use AutoDock Vina or Schrödinger Suite for molecular docking against targets (e.g., kinases or GPCRs). Validate binding poses with MD simulations (AMBER or GROMACS) and compare with experimental IC values from enzyme inhibition assays (e.g., ).

Q. What strategies address low regioselectivity during formyl group introduction on the indole ring?

Methodological Answer: Employ Pd-catalyzed directed C–H activation (e.g., Pd(OAc)/ligand system) to target the 3-position. Optimize directing groups (e.g., acetamide) and reaction stoichiometry ().

Q. How can crystallographic challenges (e.g., twinning) be mitigated during structure determination?

Methodological Answer: Use SHELXD ( ) for twin-law identification and refine with TWIN/BASF protocols in SHELXL. Collect high-resolution data (<1.0 Å) at synchrotron facilities to enhance model accuracy .

Q. What mechanistic insights explain the compound’s antioxidant activity?

Methodological Answer: Perform DPPH/FRAP assays ( ) to quantify radical scavenging. Use LC-MS to identify reaction intermediates (e.g., hydroxylated derivatives) and correlate with HOMO-LUMO gaps from DFT calculations .

Q. How can structure-activity relationships (SAR) guide bioactivity optimization?

Methodological Answer: Synthesize analogs with varied substituents (e.g., halogenated cyclopentyl or indole groups). Test against disease-specific assays (e.g., cancer cell lines) and analyze SAR using CoMFA or 3D-QSAR models (e.g., ).

Q. What isotopic labeling techniques elucidate metabolic pathways in vivo?

Methodological Answer: Synthesize -labeled acetamide or deuterated indole derivatives. Track metabolites using HPLC-MS/MS in rodent models and map biotransformation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.